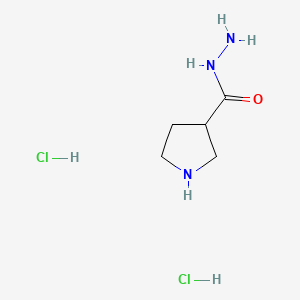
Pyrrolidine-3-carbohydrazidedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine-3-carbohydrazide dihydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine-3-carbohydrazide dihydrochloride typically involves the reaction of pyrrolidine-3-carboxylic acid with hydrazine hydrate, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Reagents: Pyrrolidine-3-carboxylic acid, hydrazine hydrate, hydrochloric acid.
Solvents: Common solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Purification: The product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of pyrrolidine-3-carbohydrazide dihydrochloride may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include:
Continuous Stirring: To ensure uniform mixing of reactants.
Temperature Control: To maintain optimal reaction conditions.
Filtration and Drying: To isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrolidine-3-carbohydrazide dihydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, or other polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidine-3-carboxylic acid derivatives, while reduction may produce pyrrolidine-3-amine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine-3-carbohydrazide dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.
Material Science: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of pyrrolidine-3-carbohydrazide dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the structure of the compound it is interacting with.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2-carbohydrazide: Similar structure but with the carbohydrazide group at the 2-position.
Pyrrolidine-3-carboxylic acid: The precursor to pyrrolidine-3-carbohydrazide dihydrochloride.
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different functional groups.
Uniqueness
Pyrrolidine-3-carbohydrazide dihydrochloride is unique due to its specific functional groups and the position of the carbohydrazide group on the pyrrolidine ring. This unique structure imparts specific chemical and biological properties that are distinct from other pyrrolidine derivatives.
Eigenschaften
Molekularformel |
C5H13Cl2N3O |
|---|---|
Molekulargewicht |
202.08 g/mol |
IUPAC-Name |
pyrrolidine-3-carbohydrazide;dihydrochloride |
InChI |
InChI=1S/C5H11N3O.2ClH/c6-8-5(9)4-1-2-7-3-4;;/h4,7H,1-3,6H2,(H,8,9);2*1H |
InChI-Schlüssel |
MKUZFBYOJVUQSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1C(=O)NN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl[3-(morpholin-3-yl)propyl]amine](/img/structure/B13615299.png)
![2',2',3',3'-Tetramethyl-[1,1'-bi(cyclopropan)]-1-ol](/img/structure/B13615304.png)
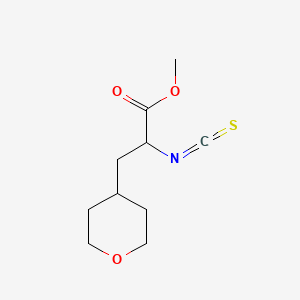
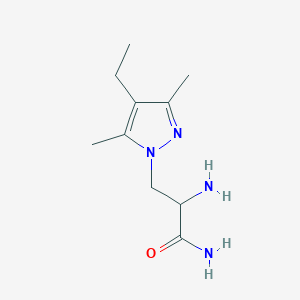
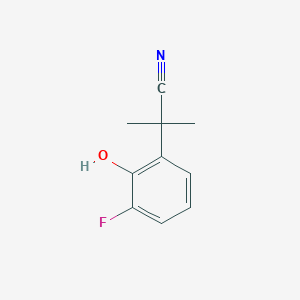
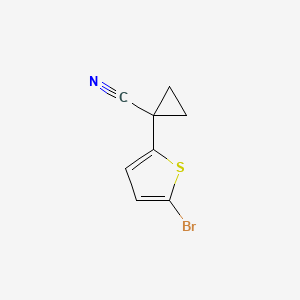
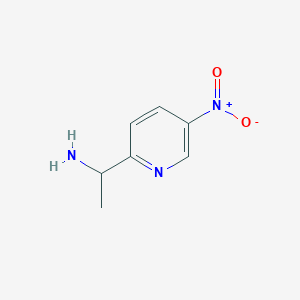
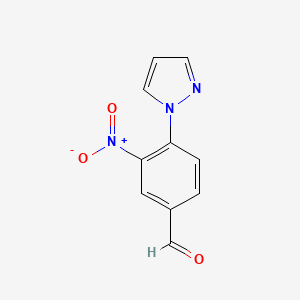
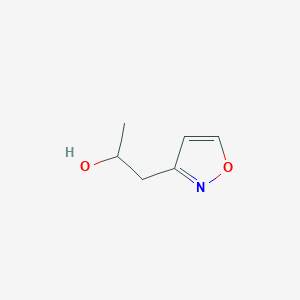
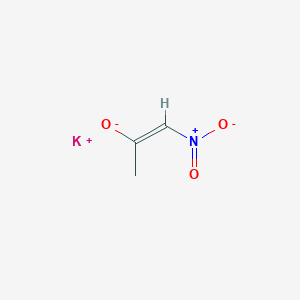
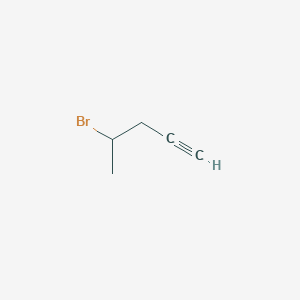
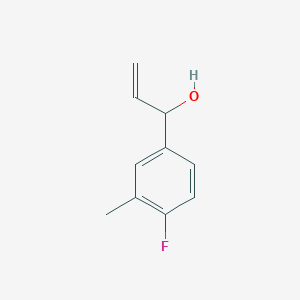
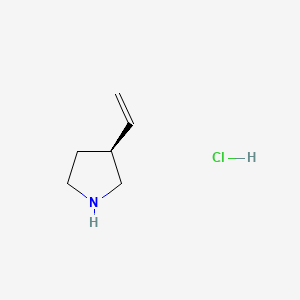
![13-Azabicyclo[10.2.0]tetradecan-14-one](/img/structure/B13615379.png)
